Methyl 2-Ethyl-5-Methyl-4-Oxo-4,5-Dihydrofuran-3-Carboxylate
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Overview
Description
Methyl 2-Ethyl-5-Methyl-4-Oxo-4,5-Dihydrofuran-3-Carboxylate is a heterocyclic organic compound It is characterized by a furan ring substituted with ethyl, methyl, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Ethyl-5-Methyl-4-Oxo-4,5-Dihydrofuran-3-Carboxylate typically involves the esterification of the corresponding carboxylic acid. One common method is the reaction of 2-Ethyl-5-Methyl-4-Oxo-4,5-Dihydrofuran-3-Carboxylic Acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Ethyl-5-Methyl-4-Oxo-4,5-Dihydrofuran-3-Carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ester group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or ammonia.
Major Products Formed
Oxidation: 2-Ethyl-5-Methyl-4-Oxo-4,5-Dihydrofuran-3-Carboxylic Acid
Reduction: 2-Ethyl-5-Methyl-4-Hydroxy-4,5-Dihydrofuran-3-Carboxylate
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Methyl 2-Ethyl-5-Methyl-4-Oxo-4,5-Dihydrofuran-3-Carboxylate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 2-Ethyl-5-Methyl-4-Oxo-4,5-Dihydrofuran-3-Carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-Methyl-4-Oxo-2-Cyclohexenecarboxylate:
Methyl 2-Ethyl-4-Oxo-4,5-Dihydrofuran-3-Carboxylate: A closely related compound with slight variations in the substitution pattern.
Uniqueness
Methyl 2-Ethyl-5-Methyl-4-Oxo-4,5-Dihydrofuran-3-Carboxylate is unique due to its specific substitution pattern on the furan ring, which can influence its reactivity and potential applications. The presence of both ethyl and methyl groups, along with the ester functionality, provides a distinct set of chemical properties that can be leveraged in various research and industrial contexts.
Properties
IUPAC Name |
methyl 2-ethyl-5-methyl-4-oxofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-4-6-7(9(11)12-3)8(10)5(2)13-6/h5H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFRVBXZWXNWNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)C(O1)C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384125 |
Source
|
Record name | Methyl 2-Ethyl-5-Methyl-4-Oxo-4,5-Dihydrofuran-3-Carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-78-8 |
Source
|
Record name | Methyl 2-ethyl-4,5-dihydro-5-methyl-4-oxo-3-furancarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175277-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-Ethyl-5-Methyl-4-Oxo-4,5-Dihydrofuran-3-Carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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